2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17BrN4O2S and its molecular weight is 421.31. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C17H17BrN4O2S, with a molecular weight of approximately 421.3 g/mol . The presence of imidazole and thiazole rings, along with a bromophenyl substituent, suggests diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that This compound may be effective against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity Against Various Strains
Compound | E. coli | S. aureus | B. subtilis | P. aeruginosa |
---|---|---|---|---|
Test Compound | 20 mm | 22 mm | 25 mm | 19 mm |
Control (Streptomycin) | 28 mm | 32 mm | 31 mm | 29 mm |
The above table summarizes the zone of inhibition measured in millimeters, demonstrating the compound's potential efficacy compared to standard antibiotics like streptomycin.
Anticancer Activity
Imidazole derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation in various lines, including glioma and liver cancer cells . The unique structural components may enhance interaction with cancer-related biological targets.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may interact with enzymes containing thiol groups, potentially inhibiting their activity.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites on target proteins, modulating pathways involved in disease processes .
Case Studies
Several studies have explored the synthesis and evaluation of imidazole derivatives, demonstrating their broad range of biological activities:
Study Example
A study by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones comparable to established antibiotics .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2S/c1-3-22-14(12-4-6-13(18)7-5-12)9-19-17(22)25-10-16(23)20-15-8-11(2)24-21-15/h4-9H,3,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXVSPKRVUACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.